5-sulfanylpentanoic Acid

Description

Properties

IUPAC Name |

5-sulfanylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c6-5(7)3-1-2-4-8/h8H,1-4H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIZMJUHGHGRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447945 |

Source

|

| Record name | 5-sulfanylpentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30247-98-4 |

Source

|

| Record name | 5-Sulfanylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030247984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-sulfanylpentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulfanylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-SULFANYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPX7SE7TKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-sulfanylpentanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Sulfanylpentanoic Acid

Executive Summary: this compound (also known as 5-mercaptopentanoic acid) is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group. This unique structure makes it an invaluable linker molecule in materials science, nanotechnology, and the life sciences. The thiol moiety provides a robust anchor for covalent attachment to noble metal surfaces, most notably gold, forming highly ordered self-assembled monolayers (SAMs). Simultaneously, the carboxylic acid group offers a versatile handle for subsequent chemical modifications, such as amide or ester formation, enabling the immobilization of biomolecules, drugs, or probes. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, and core applications for researchers, scientists, and drug development professionals.

This compound is a liquid at room temperature, characterized by the presence of two key functional groups that dictate its chemical behavior.[1] Its dual functionality is the cornerstone of its utility in advanced applications.

Chemical Identity

The molecule is identified by several names and registry numbers, ensuring unambiguous reference in scientific literature and chemical databases.[2]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 5-Mercaptopentanoic acid, 5-Mercaptovaleric acid[2] |

| CAS Number | 30247-98-4[2] |

| Molecular Formula | C₅H₁₀O₂S[2] |

| Molecular Weight | 134.20 g/mol [2] |

| SMILES | C(CCS)CC(=O)O[2] |

Structural Information & Acidity

The structure consists of a five-carbon aliphatic chain, providing flexibility, with a thiol at one terminus and a carboxylic acid at the other. These functional groups have distinct acid dissociation constants (pKa). While experimental values for this specific molecule are not readily published, reliable estimates can be made based on analogous structures. The pKa of a typical aliphatic carboxylic acid is approximately 4.75, while the pKa of an alkanethiol is around 10-11.[3]

-

pKa (Carboxylic Acid) : ~4.7 - 4.9

-

pKa (Thiol) : ~10 - 11

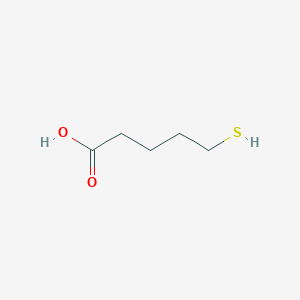

Caption: Figure 1. Chemical structure of this compound.

Spectroscopic Characterization

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While a public-domain, fully assigned spectrum for this specific compound is not available, its expected spectral features can be reliably predicted based on its constituent parts and data from analogous molecules like pentanoic acid.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show several distinct signals. The acidic proton of the carboxylic acid (-COOH) would appear as a broad singlet far downfield, typically >10 ppm. The thiol proton (-SH) would likely be a triplet around 1.3-1.6 ppm, coupled to the adjacent methylene group. The methylene group protons (-CH₂-) along the carbon chain would appear as multiplets between approximately 1.5 and 2.6 ppm. The protons alpha to the carbonyl group (at C2) and alpha to the sulfur atom (at C5) would be the most downfield of the methylene signals.[4]

-

¹³C NMR: The carbon NMR spectrum should display five unique signals. The carbonyl carbon (-C=O) of the carboxylic acid would be the most downfield signal, expected around 180 ppm. The carbons bonded to the heteroatoms would be next, with the carbon attached to sulfur (C5) appearing around 25-35 ppm and the carbon alpha to the carbonyl (C2) around 30-40 ppm. The remaining internal methylene carbons (C3 and C4) would appear further upfield, typically between 20-30 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[6]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7]

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band should appear around 1700-1725 cm⁻¹.[7]

-

S-H Stretch (Thiol): A weak, sharp absorption band is expected in the region of 2550-2600 cm⁻¹. The weakness of this peak can sometimes make it difficult to identify.[6]

-

C-H Stretch (Alkane): Strong, sharp peaks will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the methylene groups.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (134.20).[8] Common fragmentation patterns would include the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and cleavage of the C-C bonds along the alkyl chain. The presence of sulfur would also give rise to a characteristic M+2 isotope peak (from ³⁴S) with an abundance of about 4.5% relative to the M⁺ peak.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two functional groups, which can often be addressed selectively by choosing appropriate reaction conditions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions, most importantly for its application as a linker.

-

Amide Bond Formation: It readily couples with primary and secondary amines to form stable amide bonds. This is the most common reaction for bioconjugation and is typically facilitated by carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to increase efficiency and create a more stable intermediate.[9][10]

-

Esterification: In the presence of an acid catalyst, it will react with alcohols to form esters.

Reactivity of the Thiol Group

The thiol group is a mild reducing agent and its chemistry is dominated by its affinity for soft metals and its susceptibility to oxidation.

-

Self-Assembled Monolayer (SAM) Formation: The thiol group chemisorbs onto noble metal surfaces, particularly gold, forming a strong gold-thiolate (Au-S) bond. This process drives the spontaneous organization of the molecules into a dense, ordered monolayer.[11]

-

Oxidation/Disulfide Formation: Thiols are susceptible to oxidation, especially in the presence of air (O₂) or other oxidizing agents, leading to the formation of a disulfide-linked dimer. This is a critical consideration for storage and handling, as dimerization prevents the thiol from binding to a gold surface. Solutions should be deoxygenated and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.

Storage and Stability

To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated. This minimizes oxidation of the thiol group to the disulfide.

Key Applications and Methodologies

The bifunctional nature of this compound makes it a cornerstone reagent in surface functionalization and bioconjugation.

Formation of Self-Assembled Monolayers (SAMs)

SAMs are used to precisely control the interfacial properties of a surface, for applications ranging from biosensors and biocompatible coatings to molecular electronics. This compound SAMs create a surface that is hydrophilic and presents carboxylic acid groups for further functionalization.

Causality: This protocol is designed to create a high-quality, densely packed monolayer. The use of ethanol as a solvent ensures good solubility of the thiol. A clean environment is critical because contaminants can adsorb to the gold surface and create defects in the monolayer.[12] The 24-48 hour incubation allows the monolayer to anneal into a well-ordered state.[13] Sonication in fresh solvent removes any non-covalently bound (physisorbed) molecules.[12]

-

Substrate Preparation: Use a clean gold-coated substrate (e.g., gold on silicon or glass). Cleanliness is paramount; substrates can be cleaned by immersion in piranha solution (a 3:1 mixture of H₂SO₄ and 30% H₂O₂; CAUTION: Piranha solution is extremely corrosive and reactive ) followed by copious rinsing with ultrapure water and ethanol, and drying under a stream of dry nitrogen.

-

Solution Preparation: In a clean glass vial inside a fume hood, prepare a 1-10 mM solution of this compound in 200-proof ethanol.[13]

-

Immersion and Assembly: Fully immerse the clean gold substrate into the thiol solution using clean tweezers. To minimize oxidation, it is best practice to purge the vial's headspace with an inert gas like nitrogen or argon before sealing tightly with a cap and Parafilm®.[12]

-

Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free location.[13]

-

Rinsing and Cleaning: Remove the substrate from the solution with tweezers. Rinse it thoroughly with fresh ethanol to remove unbound thiol molecules.

-

Sonication: Place the substrate in a beaker of fresh ethanol and sonicate for 1-3 minutes to remove any physisorbed material.[12]

-

Final Rinse and Drying: Perform a final rinse with ethanol and dry the functionalized substrate under a gentle stream of dry nitrogen. The substrate is now ready for characterization or further use.

Caption: Figure 2. A generalized workflow for creating a SAM.

Bioconjugation via EDC/NHS Chemistry

This is a benchmark technique for immobilizing proteins, antibodies, or other amine-containing ligands onto a surface functionalized with this compound or for creating drug-linker conjugates in solution.

Causality: This is a two-step process. First, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water. The addition of Sulfo-NHS displaces the EDC to form a semi-stable amine-reactive Sulfo-NHS ester, which is less susceptible to hydrolysis.[14] This increases the efficiency of the subsequent reaction with the amine-containing biomolecule. The reaction is pH-sensitive; activation is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is most efficient at physiological to slightly basic pH (7.2-8.0).[10][14] Quenching blocks any unreacted ester sites to prevent non-specific binding later.[9]

-

Surface/Molecule Preparation: Start with the carboxyl-terminated molecule or surface (e.g., a SAM-functionalized gold chip). Equilibrate it in an "Activation Buffer" (e.g., 0.1 M MES, pH 5.0-6.0).

-

Activator Solution Preparation: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the carboxyl groups.[15] For example, prepare 40 mM EDC and 100 mM Sulfo-NHS solutions.

-

Activation Step: Mix the EDC and Sulfo-NHS solutions and immediately add them to your carboxyl-containing sample. Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[9]

-

Washing: Quickly wash the sample 2-3 times with a "Coupling Buffer" (e.g., PBS, pH 7.2-7.5) to remove excess EDC/Sulfo-NHS and adjust the pH for the next step.

-

Coupling Step: Immediately add your amine-containing biomolecule (dissolved in Coupling Buffer) to the activated surface.

-

Incubation: Let the coupling reaction proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Add a quenching solution (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.0) and incubate for 15-30 minutes to deactivate any remaining active NHS-ester sites.[9]

-

Final Wash: Wash the surface thoroughly with your buffer of choice to remove any non-covalently bound biomolecules.

Caption: Figure 3. Reaction pathway for amide bond formation.

Safety and Handling

This compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.[2]

-

GHS Hazard Statements:

-

Handling: Avoid contact with skin, eyes, and inhalation of vapors.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile molecular tool. Its value lies in its predictable bifunctionality, allowing for robust surface anchoring via its thiol group and diverse covalent chemistry through its carboxylic acid group. For researchers in drug development, diagnostics, and materials science, a thorough understanding of its chemical properties, reactivity, and handling protocols is essential for leveraging its full potential in creating novel functionalized surfaces and bioconjugates.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hardick, O. (n.d.). Coupling Protocols. University College London. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) ¹H NMR spectrum of 5, overlaid on the ¹H DOSY NMR spectrum of 5. Retrieved from [Link]

-

Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Graz University of Technology. Retrieved from [Link]

-

Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]

-

ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-ir of (a) 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (b) Peg.... Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0174275). Retrieved from [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. University of Maryland. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0329505). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectra of a) ACVA; b) CPP and c) APP. Retrieved from [Link]

-

Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved from [Link]

-

Lab on a Chip (RSC Publishing). (n.d.). Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions. Retrieved from [Link]

-

Transtutors. (2021). Study the NMR spectrum of pentanoic acid, valeric acid.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids.... Thieme. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PubChem. (n.d.). (S)-4-Amino-5-mercapto-2-methyl-pentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values for carboxylic acids. Retrieved from [Link]

-

MDPI. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy Analysis.... Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid, TMS derivative. WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid. WebBook. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H10O2S | CID 10909614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. library.gwu.edu [library.gwu.edu]

- 4. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]

- 5. Pentanoic acid [webbook.nist.gov]

- 6. FTIR [terpconnect.umd.edu]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. researchgate.net [researchgate.net]

- 11. if.tugraz.at [if.tugraz.at]

- 12. researchgate.net [researchgate.net]

- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. covachem.com [covachem.com]

synthesis of 5-mercaptopentanoic acid

An In-depth Technical Guide to the Synthesis of 5-Mercaptopentanoic Acid

Introduction

5-Mercaptopentanoic acid (5-MPA), also known as 5-mercaptovaleric acid, is a bifunctional molecule featuring both a terminal thiol (-SH) and a carboxylic acid (-COOH) group. This unique structure makes it a valuable building block in various fields, particularly for researchers, scientists, and drug development professionals. Its applications include its use as a reagent in the study of quantum dots and semiconductors, and as a linker molecule in bioconjugation and peptide synthesis.[1][2] The thiol group provides a reactive handle for attachment to surfaces (e.g., gold nanoparticles) or for participation in thiol-ene click chemistry, while the carboxylic acid allows for standard peptide coupling reactions.

This guide provides an in-depth technical overview of the primary synthetic routes to 5-mercaptopentanoic acid, focusing on the underlying chemical principles, detailed experimental considerations, and the rationale behind procedural choices to ensure reproducible and efficient synthesis in a laboratory setting.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of 5-mercaptopentanoic acid is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 30247-98-4 | [2][3][4] |

| Molecular Formula | C₅H₁₀O₂S | [3][4] |

| Molecular Weight | 134.2 g/mol | [2][4] |

| Appearance | Liquid | [3] |

| IUPAC Name | 5-sulfanylpentanoic acid | [4] |

Hazard Profile: 5-Mercaptopentanoic acid is known to cause skin irritation and serious eye damage. It may also cause respiratory irritation.[4] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Synthetic Strategies

The is typically achieved via two primary and reliable pathways, distinguished by their choice of starting material. Both methods are robust and can be adapted to various laboratory scales.

-

Route A: Nucleophilic Substitution: This classic approach utilizes a 5-halopentanoic acid derivative (typically 5-bromopentanoic acid) and a sulfur nucleophile.

-

Route B: Lactone Ring-Opening: This strategy begins with the cyclic ester δ-valerolactone, which undergoes nucleophilic ring-opening with a thiolating agent.[5][6][7]

The choice between these routes often depends on the commercial availability, cost, and purity of the starting materials.

Caption: Primary synthetic pathways to 5-mercaptopentanoic acid.

Route A: Synthesis from 5-Bromopentanoic Acid

This method is arguably the most direct and commonly employed synthesis. It relies on the well-established Sₙ2 reaction mechanism, where a sulfur-based nucleophile displaces the bromide ion from the alkyl chain.

Causality and Experimental Rationale

-

Starting Material: 5-Bromopentanoic acid is the preferred starting material due to the good leaving group ability of the bromide ion.[8] It can be procured commercially or synthesized via methods such as the oxidation of cyclopentanone in the presence of bromide salts.[8]

-

Choice of Nucleophile: While various sulfur nucleophiles can be used, a two-step process involving thiourea is often favored in laboratory settings. This approach avoids the direct handling of sodium hydrosulfide (NaSH), which can be challenging due to its hygroscopic nature and the potential to generate toxic H₂S gas upon inadvertent acidification. The reaction proceeds via a stable isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.

-

Solvent and Conditions: An alcoholic solvent like ethanol is ideal as it readily dissolves both the alkyl halide and thiourea. The reaction is typically heated under reflux to provide the necessary activation energy for the Sₙ2 displacement. Subsequent hydrolysis of the intermediate is performed with a strong base like sodium hydroxide.

Detailed Experimental Protocol

Caption: Workflow for the synthesis of 5-MPA from 5-bromopentanoic acid.

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromopentanoic acid (1 equiv.) and thiourea (1.1 equiv.) in absolute ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

-

-

Hydrolysis:

-

To the reaction mixture, add a solution of sodium hydroxide (3 equiv.) in water.

-

Heat the new mixture to reflux for an additional 2-3 hours. This step hydrolyzes the intermediate to form the sodium salt of 5-mercaptopentanoic acid.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature in an ice bath.

-

Carefully acidify the solution to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. Caution: This step must be performed in a fume hood as H₂S gas may be evolved if any unreacted sulfide species are present.

-

Transfer the acidified mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual water and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-mercaptopentanoic acid.

-

Route B: Synthesis from δ-Valerolactone

This alternative route leverages the reactivity of cyclic esters. δ-Valerolactone is an inexpensive and stable starting material that can be efficiently opened by a strong nucleophile.[9][10]

Causality and Experimental Rationale

-

Reaction Mechanism: The synthesis proceeds via the nucleophilic acyl substitution and ring-opening of the lactone. A sulfur nucleophile, such as sodium hydrosulfide (NaSH), attacks the electrophilic carbonyl carbon. This breaks the acyl-oxygen bond, opening the ring to form a 5-hydroxythiovalerate intermediate which, after an intramolecular proton transfer or workup, yields the final product.

-

Reagent Selection: Sodium hydrosulfide (NaSH) is an effective and potent nucleophile for this transformation. It is crucial to use anhydrous NaSH and a dry solvent to prevent unwanted side reactions, such as hydrolysis of the lactone by water or hydroxide contaminants.

-

Solvent and Conditions: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is suitable for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophile. The reaction may be performed at room temperature or with gentle heating to increase the rate.

Detailed Experimental Protocol

Sources

- 1. Pentanoic acid, 5-mercapto- CAS#: 30247-98-4 [m.chemicalbook.com]

- 2. Pentanoic acid, 5-mercapto- | 30247-98-4 [chemicalbook.com]

- 3. Pentanoic acid, 5-mercapto- | CymitQuimica [cymitquimica.com]

- 4. This compound | C5H10O2S | CID 10909614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. 5-Bromovaleric acid: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 9. delta-Valerolactone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. products.basf.com [products.basf.com]

An In-Depth Technical Guide to 5-Sulfanylpentanoic Acid (CAS: 30247-98-4): Properties, Applications, and Protocols for Advanced Research

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on 5-sulfanylpentanoic acid (CAS: 30247-98-4). Moving beyond a simple data sheet, this guide provides in-depth insights into the molecule's physicochemical properties, its synthesis and purification, its core applications as a versatile chemical tool, and the critical safety protocols required for its handling. The content herein is structured to explain not only the methodologies but also the scientific rationale behind them, empowering researchers to effectively integrate this compound into their workflows.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 5-mercaptopentanoic acid, is a bifunctional organic compound featuring a five-carbon aliphatic chain terminated by a carboxylic acid group at one end and a thiol (sulfhydryl) group at the other. This unique structure is the foundation of its utility, offering two distinct chemical handles for sequential or orthogonal conjugation and surface modification strategies.

The carboxylic acid provides a locus for standard coupling reactions (e.g., amidation), while the thiol group exhibits a high affinity for noble metal surfaces and participates in specific covalent reactions such as thiol-maleimide coupling. This dual reactivity makes it an invaluable linker and surface modification agent in materials science, nanotechnology, and bioconjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 30247-98-4 | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 5-Mercaptopentanoic Acid, 5-Sulfanylvaleric acid | [1][3][4] |

| Molecular Formula | C₅H₁₀O₂S | [1][3][4] |

| Molecular Weight | 134.20 g/mol | [1][2] |

| Appearance | Liquid | [2][3] |

| Density | 1.121 g/cm³ | [5] |

| Boiling Point | 265.45 °C at 760 mmHg | [5] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Refrigerator (2-8 °C) |[2] |

Synthesis and Analytical Characterization

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs purification strategies. A common and logical approach involves the nucleophilic ring-opening of a cyclic ester precursor.

Proposed Synthetic Workflow

A plausible and efficient synthesis route is the ring-opening of γ-valerolactone using a sulfur nucleophile, such as sodium hydrosulfide (NaSH), followed by an acidic workup to protonate the resulting carboxylate and thiol.

Caption: Proposed synthesis of this compound via ring-opening.

Experimental Protocol: Synthesis and Purification

This protocol describes a representative lab-scale synthesis.

Materials:

-

γ-Valerolactone

-

Sodium hydrosulfide (NaSH), anhydrous

-

Anhydrous ethanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium hydrosulfide in anhydrous ethanol.

-

Nucleophilic Addition: Cool the solution in an ice bath and add γ-valerolactone dropwise with vigorous stirring. Causality: This exothermic reaction is controlled by slow addition and cooling to prevent side reactions.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.

-

Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification & Extraction: Resuspend the resulting solid in water and cool in an ice bath. Carefully acidify the aqueous solution to pH ~2 by adding concentrated HCl dropwise. Trustworthiness: The pH change confirms the protonation of the carboxylate and thiolate. This step should be performed in a well-ventilated fume hood due to the potential release of H₂S gas.

-

Extraction: Extract the acidified solution three times with diethyl ether. The organic product will move into the ether layer.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude liquid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized or purchased compound is critical.

Caption: Workflow for analytical verification of this compound.

-

¹H NMR: Will show characteristic peaks for the protons on the aliphatic chain, with distinct signals for the methylene groups adjacent to the thiol and carboxylic acid functionalities.

-

FT-IR: Will display characteristic absorption bands for the S-H stretch (around 2550 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretch (around 3000 cm⁻¹).

-

Mass Spectrometry: Will confirm the molecular weight of 134.20 g/mol .[1]

-

HPLC: Used with a suitable column (e.g., C18) to determine the purity of the compound.[6][7]

Core Applications in Drug Development and Research

The true value of this compound lies in its application as a molecular bridge and surface anchor.

Application 1: Self-Assembled Monolayers (SAMs) for Biosurfaces

The thiol group has an exceptionally high affinity for gold surfaces, spontaneously forming a stable gold-sulfur bond. This allows for the creation of densely packed, ordered self-assembled monolayers (SAMs). The terminal carboxylic acid groups then project outwards, creating a new functional surface that can be used for immobilizing biomolecules.

Rationale: This technique is foundational for developing biosensors, biocompatible coatings, and platforms for studying cell-surface interactions. The carboxylic acid can be activated to covalently bind proteins, antibodies, or DNA probes.

Caption: Workflow for surface functionalization using this compound.

Protocol: Formation of a SAM on a Gold Substrate

-

Substrate Preparation: Clean a gold-coated substrate (e.g., glass slide, silicon wafer) by sonication in acetone, followed by ethanol, and finally deionized water. Dry under a stream of nitrogen.

-

SAM Solution: Prepare a 1-10 mM solution of this compound in absolute ethanol.

-

Immersion: Immerse the clean, dry gold substrate into the solution for 12-24 hours at room temperature. Causality: This extended incubation allows for the formation of a well-ordered and densely packed monolayer.

-

Rinsing: Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules, followed by a final rinse with deionized water.

-

Drying: Dry the functionalized substrate under a stream of nitrogen. The surface is now ready for further conjugation via the carboxylic acid groups.

Application 2: Heterobifunctional Linker in Bioconjugation

In drug delivery and diagnostics, linkers are used to connect different molecular components, such as a targeting ligand to a nanoparticle, or a small molecule drug to an antibody. This compound can act as a heterobifunctional linker.

Rationale: The carboxylic acid can be coupled to a primary amine on a biomolecule (e.g., lysine residue on a protein) using carbodiimide chemistry. This leaves the thiol group available for a second, orthogonal reaction, such as coupling to a maleimide-functionalized drug or surface. This is analogous to how other linkers, like 5-azidopentanoic acid, are used in click chemistry.[8]

Protocol: EDC/NHS Coupling to a Primary Amine

-

Activation of Carboxylic Acid: Dissolve this compound in a suitable buffer (e.g., MES buffer, pH 6.0). Add a 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a 1.5-fold molar excess of N-hydroxysuccinimide (NHS).

-

Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. Causality: EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS-ester. This intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines.

-

Conjugation: Add the amine-containing molecule (e.g., a protein dissolved in PBS, pH 7.4) to the activated linker solution.

-

Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Remove unreacted linker and byproducts using dialysis, size-exclusion chromatography, or tangential flow filtration, depending on the scale and nature of the conjugate. The resulting molecule now possesses a free thiol group for further functionalization.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[1][2]

Table 2: Hazard Summary and Precautionary Measures

| Hazard Statement | GHS Code | Precautionary Measures | Source(s) |

|---|---|---|---|

| Causes skin irritation. | H315 | Wear protective gloves. Wash skin thoroughly after handling. | [1][2][9] |

| Causes serious eye damage/irritation. | H318/H319 | Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes. | [1][2] |

| May cause respiratory irritation. | H335 | Avoid breathing vapors/mist. Use only outdoors or in a well-ventilated area. | [1][2] |

| May cause an allergic skin reaction. | H317 | Contaminated work clothing should not be allowed out of the workplace. |[9] |

First Aid Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[9][11]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11][12]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Handling and Storage:

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a refrigerator (2-8°C). Keep in a dry and well-ventilated place.[2][9]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile molecular tool that enables sophisticated research in drug development, materials science, and diagnostics. Its value is derived from its bifunctional nature, providing two distinct chemical handles for controlled, sequential reactions. By understanding its properties, synthesis, and application protocols, and by adhering to strict safety measures, researchers can effectively leverage this compound to build complex molecular architectures, functionalize surfaces at the nanoscale, and develop novel bioconjugates and drug delivery systems.

References

-

Chemsrc. 5-Mercaptopentanoic Acid | CAS#:30247-98-4.

-

PubChem. This compound | C5H10O2S | CID 10909614.

-

Sigma-Aldrich. 5-Mercaptopentanoic Acid | 30247-98-4.

-

Sigma-Aldrich. Safety Data Sheet for 5-Mercaptopentanoic Acid. (Note: A general link is provided as direct SDS links can be session-based. Search for CAS 30247-98-4 on the vendor site.)

-

CymitQuimica. Pentanoic acid, 5-mercapto-.

-

Cayman Chemical. Safety Data Sheet. (Note: This is an example SDS for a related compound, general first aid and handling principles apply.)

-

Fisher Scientific. Safety Data Sheet. (Note: A general link is provided as direct SDS links can be session-based.)

-

EON Biotech. Pentanoic acid, 5-mercapto- – (30247-98-4).

-

Royal Society of Chemistry. Supplementary Information.

-

Cole-Parmer. Material Safety Data Sheet - 5-Sulfoisophthalic acid monolithium salt. (Note: Example SDS illustrating general handling for acidic compounds.)

-

Thermo Fisher Scientific. Safety Data Sheet - Sulfanilic acid. (Note: Example SDS illustrating general handling for related functional groups.)

-

PubChem. 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid.

-

ResearchGate. FT-ir of (a) 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid.

-

Benchchem. Applications of 5-Azidopentanoic Acid in Drug Discovery.

-

Sigma-Aldrich. 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid.

-

SIELC Technologies. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column.

-

CIPAC. Multi-active method for the analysis of active substances in formulated products.

Sources

- 1. This compound | C5H10O2S | CID 10909614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Mercaptopentanoic Acid | 30247-98-4 [sigmaaldrich.com]

- 3. Pentanoic acid, 5-mercapto- | CymitQuimica [cymitquimica.com]

- 4. eontrading.uk [eontrading.uk]

- 5. 5-Mercaptopentanoic Acid | CAS#:30247-98-4 | Chemsrc [chemsrc.com]

- 6. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 7. cipac.org [cipac.org]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

5-mercaptopentanoic acid solubility in common solvents

An In-depth Technical Guide to the Solubility of 5-Mercaptopentanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Mercaptopentanoic Acid (5-MPA) in common laboratory solvents. As a bifunctional molecule featuring a polar carboxylic acid, a thiol group, and a moderately nonpolar alkyl chain, its solubility behavior is nuanced. This document, intended for researchers, chemists, and formulation scientists, moves beyond simple data presentation to explain the underlying physicochemical principles governing 5-MPA's solubility. In the absence of extensive published quantitative data, this guide establishes a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. Furthermore, it provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable, application-specific data.

Introduction: The Molecular Profile of 5-Mercaptopentanoic Acid

5-Mercaptopentanoic acid (CAS No: 30247-98-4), also known as 5-thiovaleric acid, is a versatile organosulfur compound.[1][2] Its structure is characterized by a five-carbon chain terminating in a carboxylic acid group at one end and a thiol (sulfhydryl) group at the other. This unique bifunctionality makes it a valuable reagent in various fields, including as a capping agent for quantum dots and in the synthesis of self-assembled monolayers.[3][4]

A thorough understanding of its solubility is paramount for its effective use, from reaction engineering and purification to formulation and biological applications. Inaccurate solubility assumptions can lead to failed experiments, inconsistent results, and misleading data. This guide provides the foundational knowledge required to handle 5-MPA with confidence.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂S | [1][5] |

| Molecular Weight | 134.20 g/mol | [2] |

| Appearance | Liquid | [5] |

| Boiling Point | 265.45 °C at 760 mmHg | [1] |

| Density | 1.121 g/cm³ | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.171 | [1] |

The molecule's structure contains three distinct regions that dictate its interaction with solvents:

-

The Carboxylic Acid Head: A highly polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor.

-

The Thiol Tail: A polarizable group that is a weak hydrogen bond donor.

-

The Butyl Chain (-CH₂CH₂CH₂CH₂-): A nonpolar, hydrophobic hydrocarbon backbone.

The interplay between these regions determines the molecule's affinity for a given solvent, a concept best explained by the "like dissolves like" principle.[6]

Theoretical Solubility Framework

The solubility of 5-MPA is a direct consequence of the intermolecular forces between the solute (5-MPA) and the solvent molecules. The positive logP value suggests a slight preference for nonpolar environments over water, yet the presence of strong hydrogen-bonding groups complicates this simple interpretation.[1]

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors.

-

Water: The solubility of 5-MPA in neutral water is expected to be low to moderate. While the carboxylic acid and thiol groups can hydrogen bond with water, the four-carbon alkyl chain introduces significant hydrophobicity, disrupting water's hydrogen-bonding network. For carboxylic acids, each additional carbon in the alkyl chain significantly decreases water solubility.[7]

-

Alcohols (Methanol, Ethanol, Isopropanol): 5-MPA is predicted to be highly soluble in short-chain alcohols.[8] These solvents have a lower polarity than water and a hydrocarbon character that can effectively solvate the nonpolar alkyl chain of 5-MPA, while their hydroxyl groups readily interact with the carboxylic acid and thiol groups.[8]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)

These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities.

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): 5-MPA is expected to be very soluble in DMSO and DMF. DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[9][10][11][12] It can effectively accept hydrogen bonds from the carboxylic acid and thiol protons.

-

Acetone: Moderate to high solubility is predicted. Acetone is less polar than DMSO but its carbonyl oxygen can serve as a hydrogen bond acceptor for the acidic protons of 5-MPA.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents interact primarily through weak van der Waals or dispersion forces.

-

Hexane & Toluene: Solubility is predicted to be very low. The large polarity mismatch between the polar functional groups of 5-MPA and these nonpolar solvents prevents effective solvation.[13]

-

Diethyl Ether: Low solubility is expected. While diethyl ether is considered nonpolar, its ether oxygen can act as a weak hydrogen bond acceptor. However, this interaction is generally insufficient to overcome the energy required to break the strong hydrogen bonds between 5-MPA molecules.[14]

Aqueous Acidic and Basic Solutions

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): 5-MPA will be highly soluble in aqueous basic solutions.[15] The base deprotonates the carboxylic acid (pKa ~4-5) to form the highly polar and water-soluble carboxylate salt (5-mercaptopentanoate).

-

Aqueous Acid (e.g., 5% HCl): Solubility will be low, similar to that in neutral water.[13] In an acidic environment, the carboxylic acid remains protonated, preventing the formation of the soluble salt and thus not enhancing solubility.[13]

Predicted Solubility Summary

The following table synthesizes the theoretical analysis into a practical guide for solvent selection. Note that these are qualitative predictions; quantitative determination is necessary for specific applications and is detailed in Section 4.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | Hydrophobic alkyl chain limits solubility despite polar functional groups.[7] |

| Methanol, Ethanol | High | Solvents act as H-bond donors/acceptors and solvate the alkyl chain.[8] | |

| Isopropanol | High | Similar to methanol/ethanol, with slightly better nonpolar character. | |

| Polar Aprotic | DMSO, DMF | Very High | Strong H-bond acceptors effectively solvate the acidic protons.[9][16] |

| Acetone | Moderate to High | Carbonyl group acts as an H-bond acceptor. | |

| Ethyl Acetate | Moderate | Less polar than acetone, but ester group provides some polarity. | |

| Nonpolar | Hexane, Toluene | Very Low | Significant polarity mismatch ("like dissolves unlike").[13] |

| Diethyl Ether | Low | Weak H-bond accepting ability is insufficient for significant solvation.[14] | |

| Aqueous (Reactive) | 5% Sodium Hydroxide | Very High | Deprotonation forms a highly soluble carboxylate salt.[15] |

| 5% Sodium Bicarbonate | High | Sufficiently basic to deprotonate the carboxylic acid.[13] | |

| 5% Hydrochloric Acid | Low | Carboxylic acid remains protonated; solubility is similar to water.[13] |

Experimental Protocol for Solubility Determination

Due to the lack of published quantitative data, empirical determination is essential. The following protocol provides a robust method for determining the thermodynamic solubility of 5-MPA. This method ensures that a true equilibrium is reached, providing reliable and reproducible data.

Objective

To quantitatively determine the solubility of 5-Mercaptopentanoic Acid in a selected solvent at a specified temperature (e.g., 22 °C).

Materials & Equipment

-

5-Mercaptopentanoic Acid (≥95% purity)[5]

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system, for quantification.

-

Volumetric flasks and appropriate glassware

Experimental Workflow Diagram

Step-by-Step Methodology

-

Preparation of the Saturated Solution: a. Add an excess amount of 5-MPA to a known volume of the chosen solvent in a glass vial (e.g., add ~100 mg of 5-MPA to 5 mL of solvent). The key is to ensure undissolved solid remains visible after equilibration, confirming saturation.[17] b. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial on an orbital shaker or use a magnetic stir bar. b. Agitate the mixture at a constant temperature (e.g., 22 ± 1 °C) for a minimum of 24 hours. For viscous solvents or compounds known to have slow dissolution kinetics, 48 hours is recommended. This extended period is critical for ensuring thermodynamic equilibrium is reached.[18]

-

Sample Collection and Preparation: a. After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours at the same constant temperature to let the excess solid settle.[17] b. Carefully withdraw a sample from the clear supernatant using a micropipette or syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles that would artificially inflate the measured solubility.[19]

-

Quantification: a. Accurately weigh the filtered sample to determine its mass (or note the volume if density is known). b. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. c. Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC) to determine the precise concentration of 5-MPA.

-

Calculation: a. Use the measured concentration and the dilution factor to calculate the original concentration in the saturated supernatant. b. Express the final solubility in standard units, such as mg/mL, g/100 mL, or molarity (mol/L).

Conclusion

5-Mercaptopentanoic acid presents a multifaceted solubility profile governed by the balance between its polar functional groups and its nonpolar alkyl backbone. While it demonstrates high solubility in polar organic solvents like alcohols and DMSO, its solubility is limited in water and extremely poor in nonpolar hydrocarbons. The provided theoretical framework serves as a reliable predictive tool for initial solvent screening. However, for critical applications in research and development, the quantitative experimental protocol outlined in this guide is essential for obtaining accurate and defensible solubility data. This systematic approach ensures the integrity of subsequent experimental work and facilitates the successful application of 5-Mercaptopentanoic Acid.

References

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Chemsrc. (2025). 5-Mercaptopentanoic Acid | CAS#:30247-98-4. Retrieved from [Link]

-

Quora. (2021). How do you determine the solubility of a solid? Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source URL is not a direct link.

-

RSC Education. (n.d.). The effect of temperature on solubility | Class experiment. Retrieved from [Link]

-

Scribd. (n.d.). Solubility of Solids in Liquids Experiment. Retrieved from [Link]

-

PubChem. (n.d.). (S)-5-Mercapto-4-methylamino-pentanoic acid. Retrieved from [Link]

-

Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

- MP Biomedicals. (2016). Dimethyl Sulfoxide. Source URL is not a direct link.

-

PubChem. (n.d.). 5-sulfanylpentanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). (S)-4-Amino-5-mercapto-2-methyl-pentanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

- Indian Journal of Chemistry. (1983). Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures. Source URL is not a direct link.

-

PubMed. (1983). Dimethyl sulfoxide (DMSO): a review. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylhexanoic acid. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

ResearchGate. (2014). Comment on “The solubility of mercaptosuccinic acid in water + (methanol, ethanol, acetone) mixtures...". Retrieved from [Link]

-

FKIT. (2014). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol.... Retrieved from [Link]

-

Quora. (2021). Which is the solubility of these molecules in diethyl ether.... Retrieved from [Link]

-

Quora. (2016). What is the solubility of hexanoic acid? How can this be determined? Retrieved from [Link]

Sources

- 1. 5-Mercaptopentanoic Acid | CAS#:30247-98-4 | Chemsrc [chemsrc.com]

- 2. This compound | C5H10O2S | CID 10909614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentanoic acid, 5-mercapto- | 30247-98-4 [chemicalbook.com]

- 4. Pentanoic acid, 5-mercapto- | 30247-98-4 [amp.chemicalbook.com]

- 5. Pentanoic acid, 5-mercapto- | CymitQuimica [cymitquimica.com]

- 6. education.com [education.com]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. thco.com.tw [thco.com.tw]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gchemglobal.com [gchemglobal.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. quora.com [quora.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. quora.com [quora.com]

- 18. scribd.com [scribd.com]

- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

The Prudent Researcher's Guide to 5-Sulfanylpentanoic Acid: A Comprehensive Safety and Handling Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Novel Reagent

In the landscape of drug development and materials science, bifunctional molecules are invaluable tools. 5-Sulfanylpentanoic acid (also known as 5-mercaptopentanoic acid), with its terminal carboxylic acid and thiol groups, presents as a key building block, particularly in the burgeoning field of bioconjugation and nanoparticle functionalization.[1][2] Its utility in creating stable linkages to surfaces like gold nanoparticles, while offering a reactive handle for conjugating therapeutic agents, makes it a compound of significant interest.[3][4][5][6] However, as with any reactive chemical, a thorough understanding of its hazard profile is not just a regulatory formality, but a cornerstone of responsible research. This guide provides an in-depth technical overview of the safety and hazards associated with this compound, designed to empower researchers to work confidently and safely.

Compound Identification and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is the first step in a robust safety assessment.

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| Synonyms | 5-Mercaptopentanoic Acid, 5-Mercaptovaleric acid | [2][7] |

| CAS Number | 30247-98-4 | [2] |

| Molecular Formula | C5H10O2S | [2][7] |

| Molecular Weight | 134.20 g/mol | [7] |

| Appearance | Liquid | [2] |

| Odor | Likely unpleasant, characteristic of thiols (stench) | [8] |

Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation (Skin Irritation, Category 2)

-

H318: Causes serious eye damage (Serious Eye Damage, Category 1)

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3) [7]

These classifications are based on data submitted to the European Chemicals Agency (ECHA) and are supported by the known reactivity of its functional groups.[7]

Acute Toxicity

Skin and Eye Irritation/Corrosion

The GHS classification unequivocally identifies this compound as a skin irritant and a substance that can cause serious eye damage.[7] Carboxylic acids, in general, can be corrosive to the skin, with the effect varying based on chain length and other functional groups.[11][12] The thiol group can also contribute to skin irritation. Direct contact with the skin should be avoided, and any exposure should be treated as a chemical burn. The "Serious Eye Damage, Category 1" classification indicates that contact with the eyes can cause irreversible damage.[7]

Respiratory Irritation

The classification of "May cause respiratory irritation" (H335) suggests that inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs.[7][8] Thiols are also known for their strong, unpleasant odors, which can be an indicator of exposure.[13]

Chronic Toxicity, Mutagenicity, and Carcinogenicity

There is currently no specific data available on the chronic toxicity, mutagenicity (e.g., from an Ames test), or carcinogenicity of this compound.[14][15] While n-pentanoic acid was found to be non-mutagenic in the Ames test, the reactivity of the thiol group warrants caution.[9] In the absence of specific data, it is best practice for researchers to handle this compound as having unknown long-term effects and to minimize exposure.

Risk Assessment Workflow for Laboratory Use

A systematic risk assessment is crucial before commencing any work with this compound.[16][17][18][19]

Caption: A four-step risk assessment workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe research environment.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

-

Ventilation: Ensure good general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before and during use.

-

Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a higher risk of splashing, a chemically resistant apron is recommended.

Handling Procedures

-

Preparation: Before starting work, ensure that the fume hood is functioning correctly and that all necessary PPE is worn.

-

Aliquotting: When transferring the liquid, use a pipette or a syringe. Avoid pouring directly from the bottle to minimize the risk of splashing.

-

Heating: If heating is required, do so in a well-controlled manner (e.g., using a heating mantle with a temperature controller) and ensure that the apparatus is properly vented within the fume hood.

-

Odor Control: Due to the likely unpleasant smell of the thiol group, it is good practice to decontaminate any equipment that has come into contact with the compound promptly.[13] Glassware can be soaked in a bleach solution within the fume hood to oxidize the thiol.[13]

Storage

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Keep the container tightly sealed to prevent the release of vapors.

-

Store away from sources of heat and ignition.

Chemical Compatibility and Reactivity

The bifunctional nature of this compound dictates its reactivity.

-

Carboxylic Acid Group: As a carboxylic acid, it will react exothermically with bases. It can also react with oxidizing agents and reducing agents.[11]

-

Thiol Group: Thiols can react with strong oxidizing agents and bases. They are also susceptible to oxidation, which can be catalyzed by metal ions.

| Incompatible Materials | Rationale for Incompatibility |

| Strong Oxidizing Agents (e.g., nitric acid, perchlorates, peroxides) | Can lead to vigorous, potentially explosive reactions.[11][20] |

| Strong Bases (e.g., sodium hydroxide, potassium hydroxide) | Exothermic neutralization reaction with the carboxylic acid group.[11][21] |

| Reactive Metals (e.g., alkali metals) | May react with the acidic proton of the carboxylic acid to produce flammable hydrogen gas. |

| Some Metal Salts | Can catalyze the oxidation of the thiol group. |

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

-

Carefully scoop the absorbent material into a sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

-

-

Large Spills:

-

Evacuate the immediate area and alert colleagues.

-

If safe to do so, increase ventilation to the area.

-

Contact your institution's emergency response team.

-

First Aid

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[22]

-

Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person one or two glasses of water to drink. Seek immediate medical attention.[11]

Application in Drug Development: A Note on Bioconjugation

The dual functionality of this compound makes it a valuable linker in drug delivery systems.[23][24][25][26][27] The thiol group can form a stable self-assembled monolayer on gold nanoparticles, while the carboxylic acid group provides a point of attachment for drugs, targeting ligands, or imaging agents.[3][4][5][6][28]

Caption: Schematic of this compound as a linker for drug conjugation to a gold nanoparticle.

When designing such systems, it is crucial to consider that any residual, unreacted this compound must be removed from the final formulation to avoid potential toxicity.

Waste Disposal

All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical with significant potential in drug development and materials science. Its known hazards—skin irritation, serious eye damage, and respiratory irritation—necessitate careful handling and a thorough risk assessment before use. By adhering to the protocols outlined in this guide, researchers can mitigate the risks and harness the utility of this compound in a safe and responsible manner. As with any novel chemical, the principle of "as low as reasonably practicable" (ALARP) for exposure should always be applied.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Center for Research on Ingredient Safety. Exploring the Risk Assessment Process. (2020-07-06). [Link]

-

National Research Council (US) Committee on the Institutional Means for Assessment of Risks to Public Health. Risk Assessment in the Federal Government: Managing the Process. Washington (DC): National Academies Press (US); 1983. [Link]

-

Gu, Y. J., et al. Nuclear penetration of surface functionalized gold nanoparticles. Biomaterials. 2009 Jun;30(17):3187-95. [Link]

-

National Institutes of Health. Modernization of chemical risk assessment to make use of novel toxicological data. (2017). [Link]

-

Sardar, D., et al. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy. Journal of Nanotechnology. 2023. [Link]

-

ResearchGate. Steps in the Chemical Risk Assessment Process. [Link]

-

Boisselier, E., & Astruc, D. Gold nanoparticles in nanomedicine: preparations, imaging, diagnostics, therapies and toxicity. Chemical Society reviews. 2009. [Link]

-

Zhang, X. D., et al. The enhancement effect of gold nanoparticles in drug delivery and as biomarkers of drug-resistant cancer cells. Chemphyschem. 2008. [Link]

-

De Flora, S., et al. Genotoxic activity and potency of 135 compounds in the Ames reversion test and in a bacterial DNA-repair test. Mutation research. 1984. [Link]

-

ResearchGate. New approaches to risk assessment of chemical mixtures. (2018). [Link]

-

Angene Chemical. Safety Data Sheet for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid. (2025-02-02). [Link]

-

Jírová, D., et al. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective. Toxicology in Vitro. 2010. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS for Mercaptoacetic acid. [Link]

-

Organic Syntheses. Preparation of Thiol Esters. [Link]

-

Sciensano. Prioritizing substances of genotoxic concern for in-depth safety evaluation using non-animal approaches. (2018). [Link]

-

Semantic Scholar. A new and efficient protocol for preparation of thiol esters from carboxylic acids and thiols. (2007). [Link]

-

Kumar, S., et al. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery. 2024. [Link]

-

ResearchGate. Synthesis of compounds designed for bioconjugation from precursor 5. [Link]

-

European Commission. n-Pentanoic acid (valeric acid) Factsheet. [Link]

-

ResearchGate. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective. (2025-08-07). [Link]

-

Carl ROTH. Safety Data Sheet: Mercaptoacetic acid. [Link]

-

Kirkland, D., et al. Can in vitro mammalian cell genotoxicity test results be used to complement positive results in the Ames test and help predict carcinogenic potential? A detailed analysis of the published data. Mutation Research/Reviews in Mutation Research. 2014. [Link]

-

Radboud Repository. Synthesis and Bioconjugation. [Link]

-

Thomas, P., et al. A simplified index to quantify the irritation/corrosion potential of chemicals - Part I: Skin. Regulatory Toxicology and Pharmacology. 2021. [Link]

-

Charles River Laboratories. Ames Test. [Link]

-

Sevimli, T., et al. Genotoxic Activities of the Food Contaminant 5-hydroxymethylfurfural Using Different in Vitro Bioassays. Journal of Toxicology and Environmental Health, Part A. 2010. [Link]

-

University of Hertfordshire Research Profiles. Classification of irritant/ non-irritant and corrosive chemicals using excised human skin in vitro. (2014-04-14). [Link]

-

Botham, P. A., et al. Skin corrosivity potential of fatty acids: In vitro rat and human skin testing and QSAR studies. Toxicology in Vitro. 1996. [Link]

-

Utah State University Environmental Health and Safety. Incompatible Chemicals. [Link]

-

Hermanson, G. T. Bioconjugate Techniques. Academic Press. 2013. [Link]

-

University of Florida Environmental Health and Safety. Incompatible Chemicals. [Link]

-

University of Maryland Environmental Safety, Sustainability and Risk. Table of Incompatible Chemicals. [Link]

Sources

- 1. 5-mercapto pentanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Pentanoic acid, 5-mercapto- | CymitQuimica [cymitquimica.com]

- 3. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The enhancement effect of gold nanoparticles in drug delivery and as biomarkers of drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C5H10O2S | CID 10909614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. carlroth.com [carlroth.com]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. Skin corrosivity potential of fatty acids: In vitro rat and human skin testing and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. faculty.washington.edu [faculty.washington.edu]

- 14. Genotoxic activity and potency of 135 compounds in the Ames reversion test and in a bacterial DNA-repair test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxic activities of the food contaminant 5-hydroxymethylfurfural using different in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Risk – Exploring the Risk Assessment Process - Center for Research on Ingredient Safety [cris.msu.edu]

- 17. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 21. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 22. angenechemical.com [angenechemical.com]

- 23. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 26. Bioconjugation application notes [bionordika.fi]

- 27. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 5-Sulfanylpentanoic Acid

This guide provides a comprehensive exploration of the principles and techniques involved in the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 5-sulfanylpentanoic acid (also known as 5-mercaptopentanoic acid). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this bifunctional molecule. Our focus is on providing not just procedural steps, but the scientific rationale that informs a robust and reliable analysis.

Introduction: The Molecular Landscape of this compound

This compound (C₅H₁₀O₂S) is a molecule of significant interest in surface chemistry, nanotechnology, and bioconjugation.[1] Its structure is characterized by a five-carbon aliphatic chain, terminated at one end by a carboxylic acid group (-COOH) and at the other by a thiol group (-SH). This dual functionality allows it to act as a versatile linker molecule. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, facilitating the formation of self-assembled monolayers (SAMs), while the carboxylic acid group provides a reactive handle for the covalent attachment of biomolecules or other chemical entities.[1]

Infrared spectroscopy is an indispensable, non-destructive analytical technique for the characterization of this compound. It provides a unique "molecular fingerprint" by probing the vibrational modes of the molecule's chemical bonds.[2] By analyzing the absorption of infrared radiation at specific frequencies, we can confirm the presence of key functional groups, assess sample purity, and investigate intermolecular interactions such as hydrogen bonding.

The Vibrational Signature: Theoretical Principles of FTIR Spectroscopy

FTIR spectroscopy is based on the principle that molecules absorb infrared radiation at frequencies that correspond to their natural vibrational modes. For a non-linear molecule like this compound, the number of fundamental vibrational modes can be calculated as 3N-6, where N is the number of atoms.[2] These vibrations include stretching (changes in bond length) and bending (changes in bond angle).

The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), reveals a series of absorption bands, each corresponding to a specific vibrational transition. The position, intensity, and shape of these bands provide a wealth of information about the molecule's structure.

Below is a diagram illustrating the basic structure of this compound, highlighting the key functional groups that will be the focus of our IR analysis.